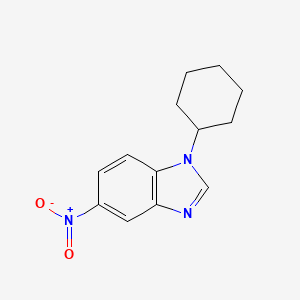

1-cyclohexyl-5-nitro-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-5-nitro-1H-benzimidazole is a compound with the CAS Number: 519016-96-7 and a molecular weight of 245.28 . The IUPAC name for this compound is 1-cyclohexyl-5-nitro-1H-benzimidazole .

Molecular Structure Analysis

The molecular formula of 1-cyclohexyl-5-nitro-1H-benzimidazole is C13H15N3O2 . The InChI Code is 1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

The antimicrobial potential of 5-nitro-2-aryl substituted-1H-benzimidazole derivatives has been demonstrated through efficient and rapid synthesis techniques, revealing significant in vitro activity against various gram-positive and gram-negative bacteria, as well as fungi. This suggests their utility in developing new antimicrobial agents (Hosamani et al., 2009).

Anticancer Potential

Several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been synthesized and evaluated for their anticancer properties, showing promising cytotoxicity against various human cancer cell lines. Particularly, compounds with selective cytotoxic activity offer a foundation for the development of potent anticancer agents (Romero-Castro et al., 2011).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for creating benzimidazole derivatives, including versatile methods for the synthesis from o-nitroanilines and aldehydes via reductive cyclization. This underscores the significance of benzimidazoles in pharmaceutical research, providing a pathway to a wide range of biologically active compounds (Yang et al., 2004).

Organocatalytic Applications

Chiral 2-aminobenzimidazoles have been identified as effective organocatalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes, highlighting their role in facilitating highly enantioselective synthetic processes. This application opens avenues for producing compounds with significant medicinal value in an efficient manner (Almaşi et al., 2009).

Tuberculostatic Activity

Novel nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid have shown potent tuberculostatic activity against Mycobacterium tuberculosis strains. This underscores the potential of benzimidazole derivatives in contributing to the fight against tuberculosis, offering a new class of selective antitubercular agents (Gobis et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole compounds, a class to which this compound belongs, are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle .

Mode of Action

Benzimidazoles are known to work by binding and depolymerising tubulins, selectively toxic towards parasitic nematodes . This suggests that 1-cyclohexyl-5-nitro-1H-benzimidazole may interact with its targets in a similar manner.

Biochemical Pathways

Given the known action of benzimidazoles on tubulin, it can be inferred that this compound may affect cell division and other processes dependent on the cytoskeleton .

Result of Action

Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cell division and other processes dependent on the cytoskeleton .

Propiedades

IUPAC Name |

1-cyclohexyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMIESMDRDHIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2968284.png)

![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2968292.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)